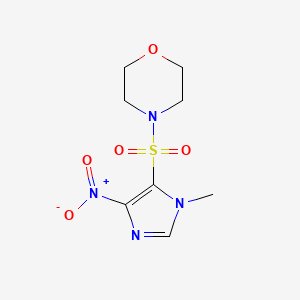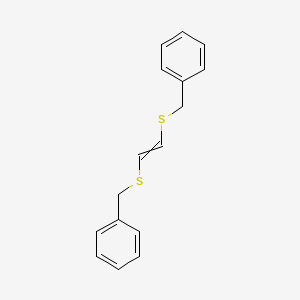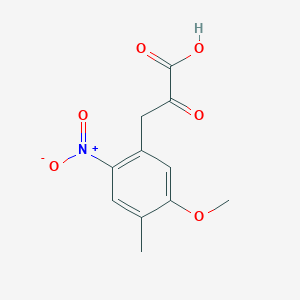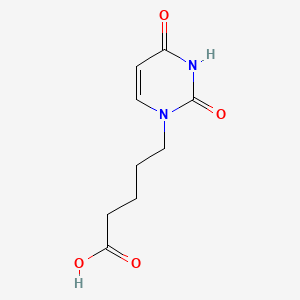
4-(1-Methyl-4-nitro-1H-imidazole-5-sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is a synthetic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial and antiparasitic properties . This compound features a morpholine ring attached to a sulfonyl group, which is further connected to a nitroimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine typically involves the nitration of imidazole followed by sulfonation and subsequent attachment of the morpholine ring. One common method includes the nitration of imidazole using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole . This intermediate can then undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the morpholine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts used are often chosen for their cost-effectiveness and availability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Potential use in the development of new therapeutic agents for treating infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This makes it effective against anaerobic bacteria and parasites. The molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its longer half-life and improved oral absorption compared to metronidazole.
Secnidazole: A second-generation nitroimidazole with enhanced pharmacokinetic properties.
Uniqueness
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a sulfonyl group, which may confer distinct pharmacological properties and potentially improved efficacy or reduced side effects compared to other nitroimidazoles.
Properties
CAS No. |
80348-55-6 |
|---|---|
Molecular Formula |
C8H12N4O5S |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
4-(3-methyl-5-nitroimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H12N4O5S/c1-10-6-9-7(12(13)14)8(10)18(15,16)11-2-4-17-5-3-11/h6H,2-5H2,1H3 |
InChI Key |
RAYNJIIDRZETKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)




![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)


